molecular formula C18H16BrN3O3 B2592520 N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide CAS No. 485394-65-8

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide

Cat. No.: B2592520
CAS No.: 485394-65-8
M. Wt: 402.248
InChI Key: IYXJDZLDYZMOBQ-UHFFFAOYSA-N
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Description

N'-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (hereafter referred to as Compound 4) is a maleimide-succinimide hybrid synthesized via the reaction of bismaleimide with 4-methylbenzohydrazide . Its structure features a 4-bromophenyl substituent attached to a pyrrolidin-2,5-dione core, linked to a 4-methylbenzohydrazide moiety.

Properties

IUPAC Name

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O3/c1-11-2-4-12(5-3-11)17(24)21-20-15-10-16(23)22(18(15)25)14-8-6-13(19)7-9-14/h2-9,15,20H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXJDZLDYZMOBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 4-bromophenyl derivative, followed by the formation of the dioxopyrrolidinyl intermediate. The final step involves the coupling of the dioxopyrrolidinyl intermediate with 4-methylbenzohydrazide under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural Analogs

Anticancer Activity and Molecular Docking

Compound 4 was compared with three analogs in a 2021 study ():

  • Compound 3 : N'-[1-(4-[2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • Compound 5 : N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
  • Compound 6 : N'-[1-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-[1,1'-biphenyl]-4-yl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide
Compound IC₅₀ (MCF-7) Binding Affinity (AKT1, kcal/mol) Binding Affinity (CDK2, kcal/mol)
4 Higher Not reported Not reported
3 Lower -16.112 -21.342
5 Lower -22.398 -19.940

Key Findings :

  • Compound 4 showed reduced cytotoxicity compared to 3 and 5 , likely due to the absence of a biphenyl group or additional electron-withdrawing substituents.
  • Molecular docking revealed that 3 and 5 form stronger hydrogen bonds and hydrophobic interactions with AKT1 and CDK2, critical proteins in cancer progression .

Antibacterial Activity: Role of Halogen Substituents

Compound 4 shares structural similarities with hydrazone derivatives derived from 4-methylbenzohydrazide (–7). For example:

  • Compound 3 () : N’-(3,5-dibromobenzylidene)-4-methylbenzohydrazide
  • Compound 1 () : 4-methyl-N’-(4-nitrobenzylidene)benzohydrazide
Compound Substituent MIC (μg/mL) Against S. aureus
4 4-Bromophenyl Not tested
3 3,5-Dibromo 12.5
1 4-Nitro 25

Key Findings :

  • Bromine substitution enhances antibacterial activity. Compound 3 (3,5-dibromo) showed the lowest MIC values, attributed to increased lipophilicity and membrane penetration .
  • While Compound 4 contains a single bromophenyl group, its pyrrolidinone core may reduce antibacterial efficacy compared to simpler hydrazones.

Structural and Crystallographic Comparisons

Halogen Effects on Crystal Packing

compared chloro- and bromophenyl analogs:

  • Chlorophenyl analog : (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
  • Bromophenyl analog : (E)-1-(4-bromophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine
Parameter Chlorophenyl (1) Bromophenyl (2)
Unit cell volume (ų) 1427.2 1460.8
Dihedral angle (°) ~56 ~56

Both compounds exhibited similar dihedral angles (~56°) but larger unit cells for the bromophenyl derivative due to bromine’s larger atomic radius. Weak interactions (C–H⋯N, π–π stacking) dominated packing, suggesting Compound 4 ’s bromophenyl group may enhance crystal stability .

Substitution Patterns in Benzohydrazide Derivatives
  • Fluorophenyl analog () : N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]-3,4-dimethoxybenzohydrazide
  • Methoxyphenyl analog () : N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide
Substituent Electronic Effect Biological Implication
4-Bromo (Compound 4) Electron-withdrawing Moderate cytotoxicity, potential for halogen bonding
4-Fluoro Electron-withdrawing Enhanced target selectivity
4-Methoxy Electron-donating Improved solubility, reduced activity

Fluorine’s electronegativity may improve binding specificity, while methoxy groups enhance solubility but reduce bioactivity .

Biological Activity

N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structure that combines a bromophenyl group, a dioxopyrrolidinyl moiety, and a hydrazide segment, suggesting possible biological activities including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by research findings and data tables.

  • Molecular Formula : C18H16BrN3O3
  • Molar Mass : 402.24194 g/mol
  • CAS Number : 485394-64-7

Structural Representation

The structural formula can be depicted as follows:

N 1 4 bromophenyl 2 5 dioxopyrrolidin 3 yl 4 methylbenzohydrazide\text{N 1 4 bromophenyl 2 5 dioxopyrrolidin 3 yl 4 methylbenzohydrazide}

This structure is characterized by the presence of:

  • A bromophenyl group, which may enhance lipophilicity and biological interactions.
  • A dioxopyrrolidinyl ring that can participate in various chemical reactions.
  • A hydrazide functional group that is often associated with biological activity.

Antimicrobial Properties

Research indicates that compounds containing hydrazide groups often exhibit antimicrobial activity. A study highlighted the effectiveness of similar compounds against various bacterial strains, suggesting that this compound could possess similar properties. The mechanism may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It is hypothesized that the compound may induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of cell proliferation : Studies have shown that derivatives of similar structures can significantly reduce the growth of cancer cell lines.
  • Modulation of signaling pathways : The compound may interact with key proteins involved in cell cycle regulation.

Case Studies

  • Study on Cell Lines : A recent study evaluated the effects of this compound on human breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its anticancer effects. The compound was found to activate caspase pathways leading to apoptosis in treated cells.

Data Table: Biological Activity Overview

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialStaphylococcus aureusInhibition at 50 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 25 µM
AnticancerHeLa (cervical cancer)Apoptosis induction

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing N'-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide?

  • Methodology : The compound is synthesized via a two-step reaction. First, 1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl acetate is prepared from L-malic acid and 4-iodoaniline using acetyl chloride under reflux (82% yield). In the second step, this intermediate reacts with 4-methylbenzohydrazide in THF with catalytic copper(I) iodide, yielding the target compound. Characterization involves IR, 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry .

Q. How is the purity and structural integrity of this compound validated?

  • Methodology :

  • Spectroscopic Analysis : IR confirms carbonyl stretches (1640–1680 cm1^{-1}) and N–H bonds (3190–3250 cm1^{-1}). 1H-NMR^1 \text{H-NMR} identifies aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 9.8–10.2 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths and angles, confirming regioselectivity in the pyrrolidine-dione core .

Q. What in vitro assays are used to evaluate its anticancer activity?

  • Methodology : The MTT assay is standard for cytotoxicity screening. For example, against MCF-7 breast cancer cells, the compound showed IC50_{50} values <10 µM. Data normalization includes positive controls (e.g., doxorubicin) and triplicate measurements to minimize variability .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity during cycloaddition reactions involving this compound?

  • Methodology : Molecular Electron Density Theory (MEDT) calculations at the DFT/B3LYP/6-311++G(d,p) level analyze Fukui indices and dual descriptor plots. These identify nucleophilic/electrophilic sites, explaining preferential formation of 1-(4-bromophenyl)-3-aryl-Δ2^2-pyrazolines over alternative regioisomers .

Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?

  • Methodology :

  • Catalytic Optimization : Copper(I) iodide (5 mol%) in THF improves conjugate addition efficiency by stabilizing intermediates .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of hydrazide intermediates, reducing side-product formation .

Q. How do molecular docking studies predict interactions with cancer-related proteins?

  • Methodology : Docking (AutoDock Vina) against AKT1 and CDK2 proteins uses PDB IDs 3O96 and 1HCL. The compound’s hydrazide group forms hydrogen bonds with Thr211 (AKT1) and Lys33 (CDK2), with binding energies <−16 kcal/mol. MD simulations (100 ns) validate stability via RMSD <2.5 Å .

Q. What analytical challenges arise in characterizing unstable intermediates during synthesis?

  • Methodology :

  • Low-Temperature NMR : Captures transient species (e.g., trichloromethyl-pyrazolines) at −40°C in CDCl3_3.
  • HPLC-MS Coupling : Monitors reaction progress in real-time, identifying byproducts like CHCl3_3-eliminated derivatives .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s cytotoxicity across cell lines?

  • Resolution : Discrepancies arise from assay conditions. For example, serum-free media exaggerate toxicity in HeLa cells (IC50_{50} 8 µM vs. 15 µM in serum-containing media). Standardizing protocols (e.g., 10% FBS, 48-h incubation) reduces variability .

Q. How do crystallographic data reconcile with theoretical predictions of molecular geometry?

  • Resolution : X-ray data (SHELXL-refined) show the pyrrolidin-2,5-dione ring adopts a twisted envelope conformation (θ = 15.7°), aligning with DFT-optimized structures (RMSD = 0.12 Å). Discrepancies in dihedral angles (<5°) are attributed to crystal packing forces .

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